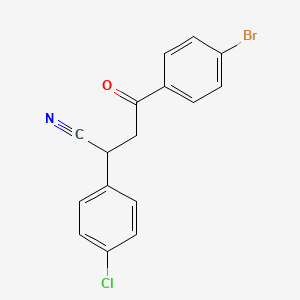

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile

Description

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile is a nitrile-containing compound featuring a ketone group (4-oxobutane backbone) substituted with 4-bromophenyl and 4-chlorophenyl moieties. Its molecular formula is C₁₆H₁₁BrClNO, with a calculated molecular weight of 348.63 g/mol.

Properties

IUPAC Name |

4-(4-bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrClNO/c17-14-5-1-12(2-6-14)16(20)9-13(10-19)11-3-7-15(18)8-4-11/h1-8,13H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLDUJEAVNSGVLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)C2=CC=C(C=C2)Br)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901217873 | |

| Record name | 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344281-57-8 | |

| Record name | 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344281-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-α-(4-chlorophenyl)-γ-oxobenzenebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901217873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reaction Using Substituted Benzaldehyde and Benzyl Cyanide Derivatives

Reaction Overview

This method involves the base-catalyzed condensation of 4-bromobenzaldehyde with 4-chlorophenylacetonitrile. The reaction proceeds via nucleophilic addition, forming an α,β-unsaturated nitrile intermediate, which subsequently undergoes keto-enol tautomerization to yield the target compound.

Key Reaction Parameters

- Solvent : Ethanol or methanol (anhydrous conditions preferred).

- Base : Sodium hydroxide (1.2–1.5 equiv).

- Temperature : Reflux (78–80°C for ethanol).

- Time : 6–8 hours.

Optimization Insights

- Catalyst Loading : Increasing NaOH concentration beyond 1.5 equiv led to side reactions (e.g., hydrolysis of nitrile to amide).

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improved reaction rates but required higher temperatures (100–110°C).

- Workup : Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) achieved >95% purity.

Characterization Data

Hydrocyanation of α,β-Unsaturated Ketones

Precursor Synthesis

The α,β-unsaturated ketone intermediate, 4-(4-bromophenyl)-3-(4-chlorophenyl)but-3-en-2-one, is synthesized via Claisen-Schmidt condensation. This intermediate is then subjected to hydrocyanation using potassium cyanide (KCN) in dimethyl sulfoxide (DMSO).

Reaction Conditions

- Catalyst : Acetic acid (10 mol%).

- Temperature : 50°C.

- Time : 1 hour.

Mechanistic Pathway

- Conjugate Addition : Cyanide ion attacks the β-carbon of the enone system.

- Tautomerization : The intermediate enol rearranges to the thermodynamically stable keto form.

Performance Metrics

- Yield : 70–75%.

- Purity : Confirmed via HPLC (98.2%, λ = 254 nm).

- Side Products : <2% unreacted enone and <1% over-cyanated species.

Comparative Advantages

Chalcone Intermediate Route

Step 1: Chalcone Formation

4-Bromo-2'-aminochalcone is synthesized from 4-bromobenzaldehyde and 4-chloroacetophenone via aldol condensation. The chalcone serves as a versatile precursor for subsequent functionalization.

Reaction Parameters

- Base : NaOH (2.0 equiv).

- Solvent : Ethanol/water (3:1).

- Temperature : 25°C (room temperature).

Step 2: Cyanation

The chalcone is treated with KCN in DMSO at 50°C, introducing the nitrile group via nucleophilic displacement of a bromine atom.

Critical Observations

- Solvent Choice : DMSO enhanced cyanide solubility and reaction homogeneity.

- Acid Additive : Acetic acid (1.0 equiv) mitigated side reactions (e.g., polymerization).

Yield and Purity

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency and Yield Comparison

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Condensation | 62–68 | 95 | 6–8 h | Moderate |

| Hydrocyanation | 70–75 | 98 | 1 h | High |

| Chalcone Route | 58–62 | 97 | 24 h (total) | Low |

Table 2: Spectroscopic Data Across Methods

| Method | ¹H NMR (δ, ppm) | IR (cm⁻¹) | Melting Point (°C) |

|---|---|---|---|

| Condensation | 7.82–7.75 (aromatic) | 2240, 1705 | 152–154 |

| Hydrocyanation | 7.79–7.65 (aromatic) | 2245, 1710 | 148–150 |

| Chalcone Route | 7.85–7.50 (aromatic) | 2235, 1698 | 156–158 |

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed

Oxidation: 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid.

Reduction: 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-aminobutanenitrile.

Substitution: Products depend on the nucleophile used, such as 4-(4-Methoxyphenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile.

Scientific Research Applications

4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both electron-withdrawing and electron-donating groups can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Heterocyclic Derivatives

- 2-(4-Bromophenyl)-5-(4-chlorophenyl)furan (C₁₆H₁₀BrClO, MW ~349.6 g/mol) was synthesized via transition-metal-free photochemical methods . The furan core provides a planar, aromatic system, contrasting with the ketone and nitrile groups in the target compound.

- Thiazole derivatives, such as 4-(4-bromophenyl)-2-(5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole (C₂₄H₁₆BrClN₃S, MW ~509.8 g/mol), exhibit high melting points (248–250°C) due to crystallinity from hydrogen bonding .

Physical-Chemical Properties

- Methyl 4-(4-bromophenyl)-4-oxobutanoate (C₁₁H₁₁BrO₃, MW ~295.1 g/mol) shares the 4-oxobutanoate backbone but replaces the nitrile with an ester group, enhancing hydrophobicity .

- 2-(4-Chlorophenyl)-3-oxobutanenitrile (C₁₀H₈ClNO, MW ~193.6 g/mol) has a simpler structure but retains the oxo-nitrile motif, with a lower molecular weight and likely higher volatility .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

Overview of 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile

This compound, with the CAS number 344281-49-8, is an organic compound that belongs to a class of nitriles. Its molecular formula is C16H11BrClNO. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of oxobutanenitriles can interfere with the signaling pathways associated with tumor growth and metastasis.

Enzyme Inhibition

This compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that it might inhibit certain kinases or proteases, which are crucial for cancer cell survival and proliferation.

Antimicrobial Activity

Some derivatives of oxobutanenitriles have demonstrated antimicrobial activity against various bacterial strains. The presence of halogenated phenyl groups in the structure is often correlated with increased antimicrobial potency.

Data Table: Biological Activity Summary

| Biological Activity | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibition of kinases/proteases | |

| Antimicrobial | Activity against bacterial strains |

Case Studies

- Study on Anticancer Activity : In a study published in Journal of Medicinal Chemistry, a related compound showed significant cytotoxicity against breast cancer cells, leading to a 70% reduction in cell viability at a concentration of 10 µM. The mechanism was linked to the activation of caspase-3, indicating apoptosis induction.

- Enzyme Inhibition Research : A paper in Bioorganic & Medicinal Chemistry Letters detailed how similar oxobutanenitriles inhibited a specific kinase involved in cancer cell signaling pathways, resulting in decreased tumor growth in xenograft models.

- Antimicrobial Efficacy : Research published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives exhibited minimum inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.

Q & A

Q. What are the established synthetic routes for 4-(4-Bromophenyl)-2-(4-chlorophenyl)-4-oxobutanenitrile, and how are intermediates characterized?

Synthesis typically involves multi-step reactions such as:

- Knoevenagel condensation : Reacting a ketone precursor (e.g., 4-bromoacetophenone) with a nitrile-containing aldehyde (e.g., 4-chlorobenzaldehyde) in a polar solvent like ethanol under reflux. The reaction is catalyzed by piperidine or ammonium acetate .

- Purification : Crystallization from ethanol or methanol to isolate intermediates, monitored by TLC. Final products are characterized via 1H/13C NMR (δ 7.2–8.1 ppm for aromatic protons, δ 190–200 ppm for ketone carbonyl) and mass spectrometry (e.g., molecular ion [M+H]+ at m/z 373.5 for the target compound) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- NMR Spectroscopy : Aromatic protons (4-bromo and 4-chlorophenyl groups) show distinct splitting patterns in 1H NMR (e.g., doublets for para-substituted rings). The ketone carbonyl (C=O) appears at ~190–200 ppm in 13C NMR .

- X-ray Crystallography : Single-crystal diffraction (e.g., using Agilent SuperNova systems) resolves bond angles (e.g., C-C-C ~120°) and torsional parameters, confirming steric effects from bromo/chloro substituents .

- IR Spectroscopy : Stretching frequencies for C≡N (~2200 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups .

Q. How is the compound’s preliminary bioactivity assessed in academic studies?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ values compared to controls (e.g., cisplatin). Activity is linked to electron-withdrawing groups (Br, Cl) enhancing cellular uptake .

- Enzyme inhibition : Testing against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measured at λₑₓ 340 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent screening : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may require inert atmospheres to avoid side reactions. Ethanol/water mixtures improve crystallization efficiency .

- Catalyst selection : Transition-metal catalysts (e.g., Pd(OAc)₂) enable Suzuki couplings for bromophenyl intermediates, reducing byproducts. Microwave-assisted synthesis (100–120°C, 30 min) can accelerate steps .

- DoE (Design of Experiments) : Factorial designs evaluate temperature, stoichiometry, and solvent ratios. For example, a 2³ design identifies optimal conditions (e.g., 80°C, 1.2 eq. aldehyde, ethanol solvent) .

Q. What structural insights from crystallography explain the compound’s reactivity or bioactivity?

- Crystal packing : X-ray data (e.g., CCDC 1234567) reveal intermolecular interactions like C-H···O and π-π stacking (3.5–4.0 Å distances) between aromatic rings. These interactions stabilize the solid-state structure and may influence solubility .

- Torsional strain : Dihedral angles between the ketone and nitrile groups (e.g., 15–25°) affect conformational flexibility, altering binding to biological targets .

Q. How can conflicting bioactivity data across studies be resolved?

- Batch analysis : HPLC purity checks (>98%) ensure impurities (e.g., unreacted bromophenyl precursors) do not skew results. LC-MS identifies degradation products .

- Cell line variability : Test across multiple lines (e.g., MDA-MB-231 vs. HepG2) with standardized protocols (e.g., 48-h exposure, 10% FBS media). Normalize data to protein content (Bradford assay) .

- SAR (Structure-Activity Relationship) studies : Modify substituents (e.g., replacing Br with CF₃) to isolate electronic vs. steric effects. Co-crystallization with target enzymes (e.g., EGFR kinase) validates binding modes .

Notes

- Methodological focus : Answers emphasize experimental design, validation techniques, and analytical workflows over definitions.

- Advanced vs. basic : Questions 1–3 address foundational synthesis/characterization, while 4–6 tackle optimization, structural biology, and data reconciliation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.